molecular formula C6H11FO2 B1311325 Ethyl 2-fluoroisobutyrate CAS No. 55816-69-8

Ethyl 2-fluoroisobutyrate

Cat. No. B1311325
CAS RN: 55816-69-8
M. Wt: 134.15 g/mol
InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoroisobutyrate is a chemical compound with the CAS Number: 55816-69-8 . It has a molecular formula of C6H11FO2 and a molecular weight of 134.15 . It is used as an active pharmaceutical ingredient .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods . One such method involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane for 8 hours at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 . The SMILES representation is CCOC(=O)C©©F .


Physical And Chemical Properties Analysis

This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.3770-1.3820 at 20°C . It is not miscible or difficult to mix with water .

Scientific Research Applications

Tissue Clearing and Imaging

Ethyl cinnamate-based clearing, known as 2Eci, has been highlighted for its non-toxic nature and broad applicability in clearing a wide range of tissues in several species. This method preserves a broad range of fluorescent proteins and is significant for imaging large and complex 3D structures with unprecedented depth and resolution, enhancing the visualization in biological research (Masselink et al., 2018).

Chemical Synthesis and Modification

Ethyl 2-fluoroisobutyrate is used in various chemical synthesis and modification processes:

  • Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : This methodology involves the treatment of esters with tributylstannane, leading to the formation of 2-fluoroalkanoates after the removal of the synthetically useful sulfone moiety. This process represents a mild and new methodology for the removal and modification of sulfone groups in chemical compounds (Wnuk et al., 2000).

  • Atom Transfer Radical Polymerization (ATRP) : this compound is utilized in the polymerization of n-butyl α-fluoroacrylate. The controlled polymerization process involves using this compound as an initiator, indicating its crucial role in the synthesis of polymers with specific properties and applications (Otazaghine et al., 2002).

  • Synthesis of α-Fluoro Esters : The compound is involved in the synthesis of α-fluoro esters, where its derivatives are subjected to desulfonylation to yield 2-fluoroalkanoates, indicating its significance in the field of organic synthesis and the production of various chemical intermediates (Wnuk et al., 2000).

Biochemical and Pharmaceutical Research

This compound derivatives are used in biochemical and pharmaceutical research, contributing to the development of new drugs and therapeutic agents:

  • Synthesis of Quinazolinone-Based Derivatives : These derivatives display potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, reflecting their potential as effective anti-cancer agents. This showcases the compound's application in the synthesis of bioactive molecules for therapeutic purposes (Riadi et al., 2021).

  • Dual-Function Additive for High-Performance Cathodes and Anodes : this compound derivatives are employed to stabilize interface structures of electrodes, indicating their potential use in enhancing the performance of energy storage devices (Kim et al., 2018).

Safety and Hazards

Ethyl 2-fluoroisobutyrate is classified as flammable and toxic. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in cool, dry conditions in well-sealed containers and kept away from oxidizing agents .

Mechanism of Action

Target of Action

Ethyl 2-fluoroisobutyrate is a chemical compound with the formula C6H11FO2 . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body.

properties

IUPAC Name

ethyl 2-fluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQQJKWNULSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447541
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55816-69-8
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxyisobutyrate (12.43 g) was stirred in dry methylene chloride (65 ml) at -70° C. under nitrogen. Diethylaminosulphur trifluoride (30.32 g) in dry methylene chloride (5 ml) was added slowly, maintaining the temperature at -70° C. After completion of the addition, the mixture was stirred at -70° C. for 1 hour and was then allowed to warm to room temperature, stood for 3 hours and then overnight. The reaction was then carefully added to ice with vigorous stirring, and the resultant methylene chloride layer combined with a further methylene chloride extract of the aqueous layer. The total organic fraction was washed with brine, dried over magnesium sulphate and the solvent carefully distilled, to leave ethyl 2-fluoro-isobutyrate as a bronze liquid (12.8 g); 1H NMR analysis indicated that this material was >95% pure, and contained 2-3% of ethyl methacrylate. NMR (CDCl3, 270 MHz) δ 1.31(3H,t), 1.58(6H,d), 4.25(2H,q) ppm; 1H NMR (CDCl3, 254 MHz, 19F) δ -148.0 (1F, septet) ppm.
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Synthesis routes and methods III

Procedure details

Into a 50-ml autoclave having a teflon-made internal cylinder were placed 9 ml of a hydrogen fluoride/pyridine mixture [hydrogen fluoride/pyridne =70/30 (wt/wt), containing about 300 mM of hydrogen fluoride] and 9.15 g (91.5 mM) of fluorosulfuric acid. The autoclave contents were cooled to 0° C. Thereto was added 4.0 g (30.5 mM) of ethyl 2-hydroxyisobutyrate. The resulting mixture was subjected to a reaction at 40° C. for 4 hours. After the completion of the reaction, the reaction mixture was poured into ice water. The resulting mixture was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate and subjected to vacuum distillation to remove methylene chloride. The resulting residue was subjected to distillation to obtain 2.1 g (yield: 52%) of ethyl 2-fluoroisobutyrate having a boiling point of 124°-126° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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